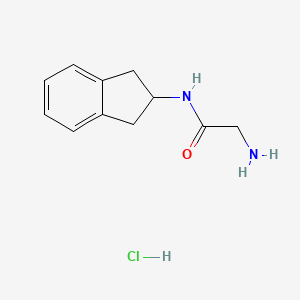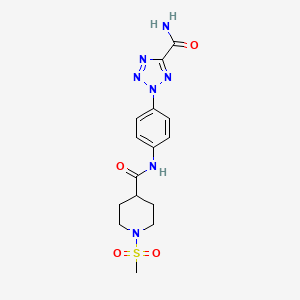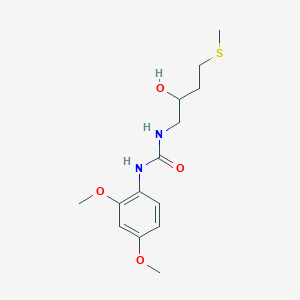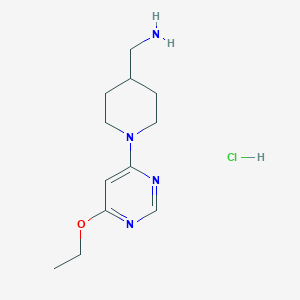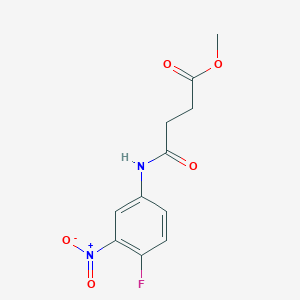
Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-nitroaniline is a compound that has been used in the preparation of commercial hair dyes .
Synthesis Analysis
The synthesis of 4-Fluoro-3-nitroaniline involves the nitration of p-fluoroaniline . Another compound, a novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline, was synthesized via free radical polymerization .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-nitroaniline is C6H5FN2O2, with an average mass of 156.115 Da .
Chemical Reactions Analysis
Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .
Physical And Chemical Properties Analysis
The melting point of 4-Fluoro-3-nitroaniline is 94-96 °C (lit.) .
Aplicaciones Científicas De Investigación
-
Detection of 4-Nitroaniline in Water
- Field : Analytical and Bioanalytical Chemistry .
- Application Summary : A novel molecularly imprinted fluorescent sensor was synthesized for the determination of 4-nitroaniline (4-NA) in water .
- Methods : The sensor was synthesized via free radical polymerization with 3-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-vinyl-1H-imidazol-3-ium bromide as the fluorescence functional monomer, 4-NA as the template molecule, ethylene glycol dimethacrylate as the cross-linker .
- Results : The sensor had high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA .
-
Biomolecule Immobilization and Bioconjugation
- Field : Materials Chemistry .
- Application Summary : 4-fluoro-3-nitrophenyl azide, one of the oldest photolinkers used for photoaffinity labeling, has been used for bioconjugation and functionalization of polymer surfaces .
- Methods : The photolinker is used to produce the desired chemical linkage upon photo-irradiation .
- Results : The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFKKRWAGJOLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

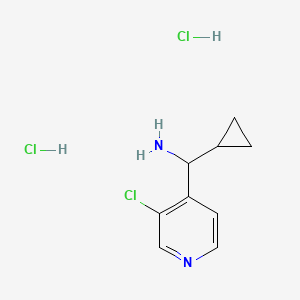
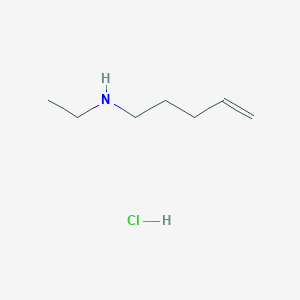
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)
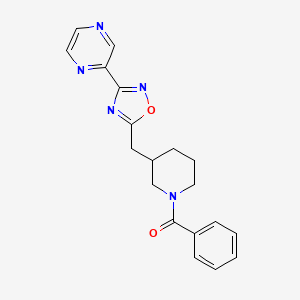
![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)
